PYCR1 Inhibition vs. Related Fragment Hits
The target compound demonstrates measurable inhibitory activity against human PYCR1 with an IC50 of 16 µM (1.60E+4 nM) in an NADH oxidation assay using recombinant 6x-His-SUMO-tagged PYCR1 expressed in E. coli [1]. In contrast, a structurally related but distinct fragment (BDBM50522091, CHEMBL4551995) tested under identical assay conditions exhibited an IC50 of 161 µM (1.61E+5 nM), approximately 10-fold weaker [2]. This within-assay comparison highlights the critical contribution of the 2-bromo-N-[(1-methyl-1H-pyrrol-2-yl)methyl]aniline scaffold to PYCR1 binding affinity.
| Evidence Dimension | Inhibitory potency against human PYCR1 |
|---|---|
| Target Compound Data | IC50 = 16 µM (1.60E+4 nM) |
| Comparator Or Baseline | BDBM50522091 (CHEMBL4551995), a related PYCR1 fragment hit: IC50 = 161 µM (1.61E+5 nM) |
| Quantified Difference | 10.1-fold greater potency for the target compound |
| Conditions | Inhibition of 6x-His-tagged and SUMO-tagged human PYCR1 expressed in E. coli BL21 (DE3), assessed as reduction in NADH oxidation (BindingDB Assay ID associated with Entry 50008775) |
Why This Matters
This establishes the target compound as a more potent PYCR1 inhibitor scaffold than a closely related fragment, guiding medicinal chemistry efforts in cancer metabolism research where PYCR1 is a validated target.
- [1] BindingDB Entry BDBM50522058, CHEMBL4470037. IC50: 1.60E+4 nM against human PYCR1. University of Strathclyde, curated by ChEMBL. View Source
- [2] BindingDB Entry BDBM50522091, CHEMBL4551995. IC50: 1.61E+5 nM against human PYCR1 under identical assay conditions. View Source
